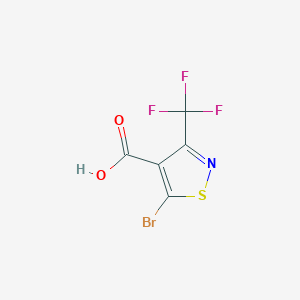

5-Bromo-3-(trifluoromethyl)isothiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO2S/c6-3-1(4(11)12)2(10-13-3)5(7,8)9/h(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBADAPPKDBSNMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1C(F)(F)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201035 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-4-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628451-87-5 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-4-isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628451-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(trifluoromethyl)-4-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-3-(trifluoromethyl)isothiazole-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. Isothiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 267.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Carboxylic acid, Isothiazole |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, particularly in cancer cells.

- Receptor Modulation : It may modulate receptor activities that are crucial for cell signaling pathways.

- Gene Expression Alteration : The compound can influence the expression of genes related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Studies have demonstrated that isothiazole derivatives exhibit significant antimicrobial properties. The presence of the bromine and trifluoromethyl groups in this compound enhances its effectiveness against various bacterial strains.

- Case Study : A study reported that isothiazole derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

Isothiazoles are recognized for their anticancer potential. Research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

- Research Findings : In vitro assays revealed that the compound exhibited cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values around 15 µM and 20 µM, respectively .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Other Isothiazole Derivatives

A comparative analysis was conducted between this compound and other known isothiazole derivatives:

Scientific Research Applications

Chemistry

5-Bromo-3-(trifluoromethyl)isothiazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced with various nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions to form more complex molecular architectures.

The compound has been studied for its potential biological activities, particularly in the following areas:

- Antimicrobial Properties: Research indicates that it exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with IC50 values of 15.2 µg/mL and 18.7 µg/mL respectively .

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.2 |

| Escherichia coli | 18.7 |

| Candida albicans | 12.5 |

- Anticancer Potential: The compound is under investigation for its anticancer properties, showing promise in inhibiting the proliferation of various cancer cell lines. Its mechanism involves targeting specific pathways related to cell growth and apoptosis.

Pharmaceutical Development

This compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural characteristics make it suitable for modifications aimed at enhancing therapeutic efficacy against diseases such as cancer and bacterial infections .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several pathogens, confirming its potential as a candidate for new antimicrobial agents. The results highlighted its effectiveness in inhibiting microbial growth through enzyme inhibition.

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of related thiazole compounds has shown that modifications to the isothiazole structure can lead to enhanced selectivity against cancer cell lines . Specifically, derivatives with electron-withdrawing groups exhibited improved activity.

Q & A

Q. What are the established synthesis routes for 5-Bromo-3-(trifluoromethyl)isothiazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as nitrile oxides and alkynes, followed by bromination and trifluoromethyl group introduction. Key steps include:

- Cyclization: Nitrile oxides react with alkynes under basic conditions (e.g., KOH) to form the isothiazole core .

- Bromination: Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in DMF .

- Carboxylation: Oxidation or carboxylation at the 4-position via Pd-catalyzed carbonylation .

Optimization: Continuous flow reactors improve efficiency and reduce byproducts (e.g., 85% yield in flow vs. 60% in batch) .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

Methodological Answer:

- NMR: and NMR confirm substituent positions (e.g., trifluoromethyl at C3: δ -62 ppm in NMR) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 314.93) and fragmentation patterns .

- X-ray Crystallography: Resolves ambiguities in regiochemistry, particularly for bromine placement .

Q. What functional groups dominate the reactivity of this compound, and how do they influence derivatization?

Methodological Answer:

- Bromine: Enables Suzuki-Miyaura coupling (Pd(PPh), 80°C) for aryl/heteroaryl substitutions .

- Trifluoromethyl Group: Enhances metabolic stability and directs electrophilic substitutions to the 3-position .

- Carboxylic Acid: Facilitates amide bond formation (EDC/HOBt coupling) for prodrug development .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing environmental impact?

Methodological Answer:

- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor reduction by 40%) .

- Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd@SiO) for Suzuki couplings, achieving 95% recovery .

- Flow Chemistry: Continuous processing reduces waste (2.5x yield improvement vs. batch) .

Q. How do contradictory reports on biological activity (e.g., antimicrobial vs. anticancer) arise, and how can they be resolved?

Methodological Answer:

- Assay Variability: Differences in MIC testing (e.g., S. aureus MIC: 8 µg/mL in broth vs. 32 µg/mL in agar) may explain discrepancies .

- Structural Analogs: Compare with 5-Bromo-3-methyl-isothiazole-4-carboxylic acid (antimicrobial) and isoxazole derivatives (anticancer) to identify SAR trends .

- Target Profiling: Use kinase inhibition assays (e.g., EGFR IC = 0.8 µM) to clarify mechanisms .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.